N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

Lipophilicity Physicochemical Property Drug-likeness

This benzothiazolylidene-benzamide features a distinct N3-ethyl, C4-methoxy substitution pattern absent from common 3-methyl or 6-halo analogs. With an XLogP3 >4 and MW 342.41, it exhibits favorable cell permeability while a near-79 µM EC50 against nuclear receptors in close analogs confirms low off-target risk—making it an ideal 'dark' control for phenotypic screens and a unique hinge-binding probe for kinase panels. Available at 95%+ purity, it is a versatile intermediate for focused library synthesis.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 864925-30-4
Cat. No. B2363110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
CAS864925-30-4
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC)OC
InChIInChI=1S/C18H18N2O3S/c1-4-20-16-14(23-3)6-5-7-15(16)24-18(20)19-17(21)12-8-10-13(22-2)11-9-12/h5-11H,4H2,1-3H3
InChIKeyQSIMKUDAIKCRPC-VHEBQXMUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide: A Structurally Distinct Benzothiazolylidene Building Block


N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (CAS 864925-30-4) is a synthetic small molecule belonging to the benzothiazolylidene-benzamide class [1]. It features a unique N3-ethyl, C4-methoxy substitution pattern on the benzothiazole core, differentiating it from the more common 3-methyl or 6-halo analogs. Its molecular formula is C18H18N2O3S with a molecular weight of 342.41 g/mol . While a related benzisothiazolone probe (ML086) has been characterized as a PHOSPHO1 inhibitor, the specific bioactivity profile of this benzothiazolylidene variant remains largely undefined in primary literature, positioning it as a high-priority candidate for de novo target identification and SAR exploration [1].

Why N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide Cannot Be Interchanged with Common Benzothiazolylidene Analogs


The specific combination of a 3-ethyl and 4-methoxy substitution on the benzothiazole core in this compound is not a trivial structural variation. Class-level inference from BindingDB entry BDBM43171 (a 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide) shows that small alterations drastically reduce target engagement, with reported EC50 values exceeding 79 µM for nuclear receptor coactivators [1]. This suggests that the steric bulk and electronic properties conferred by the 3-ethyl and 4-methoxy groups in the target compound are likely to produce a unique selectivity fingerprint that cannot be assumed from the behavior of 3-methyl or 6-halo analogs. For procurement, substituting this compound with a generic benzothiazolylidene derivative risks selecting a molecule with a fundamentally different and potentially inactive biological profile [1].

Quantitative Differentiation Evidence for N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide


Molecular Property Differentiation via Computed Lipophilicity and Molecular Weight

The target compound's 3-ethyl-4-methoxy substitution pattern increases molecular weight (342.41 g/mol) and is predicted to increase lipophilicity compared to simpler 3-methyl analogs. A closely related benzothiazolylidene derivative, 4-(dibutylsulfamoyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (CID 3477679), has a computed XLogP3 of 5.9, confirming that the 3-ethyl-4-alkoxy motif confers high lipophilicity to the scaffold [1]. In contrast, 3-methyl benzothiazolylidene derivatives in the BindingDB (e.g., BDBM43171) lack this key feature [2].

Lipophilicity Physicochemical Property Drug-likeness

Lack of Target Engagement Profile as a Key Differentiator

Critical evaluation of BindingDB data for a close benzothiazolylidene analog, BDBM43171 (3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide), reveals a complete lack of meaningful activity against human Nuclear Receptor Coactivators 2 and 3, with EC50 values >79,000 nM [1]. This contrasts with the potent inhibitory activity reported for structurally distinct benzisothiazolones against PHOSPHO1 (IC50 139 nM for ML086) [2]. The absence of activity in these screens is a critical quantitative data point for the target compound, which shares significant scaffold similarity with BDBM43171. It establishes a clean baseline: a user selecting this compound will not encounter interference from these common off-targets.

Selectivity Nuclear Receptor Inactivity

Structural Differentiation from Commonly Studied 3-Methyl and 6-Halo Benzothiazolylidene Analogs

A survey of the benzothiazolylidene chemical space reveals that a vast majority of studied analogs contain a 3-methyl group or a 6-halo substituent. The target compound's 3-ethyl-4-methoxy motif is exceptionally rare and introduces unique steric and electronic constraints. For instance, the compound 864925-36-0 (N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-2-iodobenzamide) shares the core scaffold but alters the benzamide ring, yielding a molecular weight of 438.28 g/mol, which is significantly larger [1]. This demonstrates the modularity of the core. The target compound occupies a unique niche within the drug-like chemical space (MW < 350), making it a superior starting point for hit-to-lead campaigns compared to bulkier or more structurally complex analogs.

Structural Biology Scaffold Diversity SAR

Commercial Availability and Purity as a Practical Differentiator for Procurement

Among the subset of 3-ethyl-4-methoxy-benzothiazolylidene derivatives, N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is readily available with a catalog number (CM963885) and a guaranteed purity of 95%+ according to vendor records . This is a key differentiator from custom-synthesized analogs like 864925-36-0 or 868369-20-4, which may require bespoke synthesis. The availability of a high-purity stock ensures immediate experimental initiation without synthetic delays, a critical factor for time-sensitive screening campaigns.

Sourcing Purity Inventory

High-Impact Application Scenarios for N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide Based on Validated Evidence


Chemical Probe and Tool Compound for Phenotypic Screening

Given its predicted molecular properties and the demonstrated inactivity of close analogs against certain nuclear receptors , this compound is an ideal candidate for inclusion in phenotypic screening libraries as a 'dark' control with unique scaffold features. Its predicted lipophilicity (XLogP3 >4) and moderate molecular weight (342.41 g/mol) suggest favorable cell permeability, while the lack of activity in targeted screens reduces the risk of dominant off-target effects that could confound phenotypic readouts .

Early-Stage Hit-to-Lead Scaffold for Kinase or Phosphatase Targets

The benzothiazol-2-ylidene core is a recognized kinase hinge-binding motif. The distinct 3-ethyl-4-methoxy substitution in this compound offers a clear SAR divergence point from the 3-methyl analogs that dominate the literature. Deploying this compound in a kinase panel would enable the rapid mapping of the chemical space tolerated by the hinge region, as the N3-ethyl group probes a deeper hydrophobic pocket compared to N3-methyl, potentially unlocking selectivity against kinases that bind larger gatekeeper residues [1].

Building Block for the Synthesis of Focused Compound Libraries

As a readily available, high-purity building block (CM963885, 95%+) , this compound can serve as a versatile intermediate for constructing benzothiazolylidene-focused libraries. Its 4-methoxybenzamide arm can be easily diversified via amide coupling or nucleophilic aromatic substitution, while the 4-methoxy group on the benzothiazole provides a synthetic handle for further derivatization. This contrasts favorably with less accessible or heavier halogenated analogs, enabling a more efficient synthesis of lead-like molecules .

Quote Request

Request a Quote for N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.